8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE
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Overview
Description
8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Chromen-4-One Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Hydroxy and Phenoxy Groups: This step involves the selective introduction of hydroxy and phenoxy groups at specific positions on the chromen-4-one core.
Attachment of the Bis(Prop-2-En-1-Yl)Amino Group: This step involves the reaction of the intermediate with bis(prop-2-en-1-yl)amine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the chromen-4-one core would yield a dihydro derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE include:
Flavonoids: These compounds share a similar chromen-4-one core and have diverse biological activities.
Coumarins: These compounds also contain a chromen-4-one core and are known for their anticoagulant properties.
Xanthones: These compounds have a similar structure and are known for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
8-[[bis(prop-2-enyl)amino]methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-6-10-26(11-7-2)15-21-22(27)9-8-20-23(28)24(18(5)29-25(20)21)30-19-13-16(3)12-17(4)14-19/h6-9,12-14,27H,1-2,10-11,15H2,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPHYDNEBXZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC=C)CC=C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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